

The Solubility of Hexaaquacobalt(II) Sulfate in Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of **hexaaquacobalt(II)** sulfate ([Co(H₂O)₆]SO₄) in ethanol. Due to a notable scarcity of comprehensive data in peer-reviewed literature, this document synthesizes the available information and presents a generalized, robust experimental protocol for its determination. This guide is intended to serve as a foundational resource for professionals requiring this data for applications ranging from synthesis and catalysis to pharmaceutical development.

Executive Summary

Hexaaquacobalt(II) sulfate, a coordination complex consisting of a central cobalt ion octahedrally coordinated to six water molecules, exhibits limited solubility in ethanol. While qualitatively described as "slightly" or "moderately" soluble, precise quantitative data is sparse. The solubility is influenced by the strong interaction between the polar water ligands and the cobalt ion, which is less favorably solvated by the less polar ethanol molecules. This document presents the single located quantitative solubility value and outlines a standard methodology for its experimental determination.

Quantitative Solubility Data

The available quantitative data for the solubility of cobalt(II) sulfate in ethanol is limited. A single value for the heptahydrate form has been identified in the literature. It is important to note that one study explicitly states, "The scientific literature contains no data on the solubility of cobalt

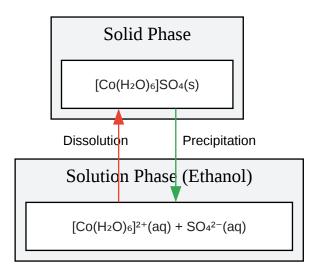
sulfate in ethanol"[1][2][3]. The same study experimentally determined the solubility product constant (Ksp) for cobalt sulfate to be approximately 1.15×10^{-5} [1][2][3].

Compound	Formula	Solvent	Temperature (°C)	Solubility (g/100 mL)
Cobalt(II) Sulfate Heptahydrate	CoSO ₄ ·7H ₂ O	Ethanol	3	2.5[4]

Experimental Protocol: Determination of Solubility

The following is a generalized gravimetric method for determining the solubility of **hexaaquacobalt(II)** sulfate in ethanol.

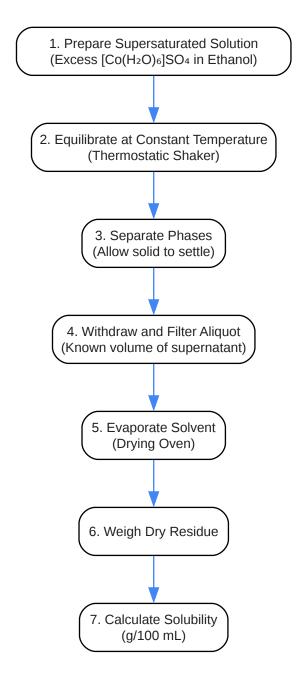
- 3.1 Materials and Equipment
- Hexaaquacobalt(II) sulfate
- · Anhydrous ethanol
- Thermostatic shaker or water bath
- Analytical balance
- · Drying oven
- Filtration apparatus (e.g., Büchner funnel, vacuum flask, filter paper)
- Volumetric flasks
- Pipettes
- Beakers
- 3.2 Procedure
- Preparation of Saturated Solution:



- Add an excess amount of hexaaquacobalt(II) sulfate to a known volume of anhydrous ethanol in a sealed container.
- o Place the container in a thermostatic shaker or water bath set to the desired temperature.
- Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Withdrawal and Filtration:
 - Allow the solution to stand undisturbed at the set temperature until the excess solid has settled.
 - Carefully withdraw a known volume of the supernatant liquid using a pre-heated pipette to prevent premature crystallization.
 - Filter the withdrawn sample to remove any remaining solid particles.
- Solvent Evaporation and Mass Determination:
 - Transfer the filtered sample to a pre-weighed beaker.
 - Evaporate the ethanol in a drying oven at a temperature below the decomposition temperature of the salt (e.g., 80-90 °C) until a constant weight is achieved.
 - Cool the beaker in a desiccator and weigh it on an analytical balance.
- · Calculation of Solubility:
 - The solubility (S) in g/100 mL is calculated using the following formula:
 - S = (Mass of beaker with residue Mass of empty beaker) / Volume of sample withdrawn (mL) * 100

Visualizations Dissolution Equilibrium of Hexaaquacobalt(II) Sulfate

The following diagram illustrates the equilibrium process of **hexaaquacobalt(II)** sulfate dissolving in a solvent.


Click to download full resolution via product page

Dissolution and precipitation equilibrium.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of solubility.

Click to download full resolution via product page

Generalized experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Minerals & Metallurgical Processing [mmp.smenet.org]
- 3. Transactions of the Society for Mining, Metallurgy [transactions.smenet.org]
- 4. Cobalt Sulfate | CoSO4 | CID 24965 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Solubility of Hexaaquacobalt(II) Sulfate in Ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241676#solubility-of-hexaaquacobalt-ii-sulfate-in-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com